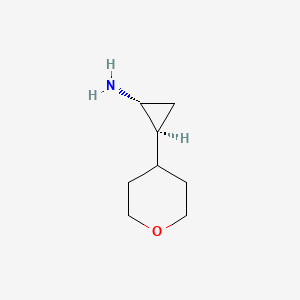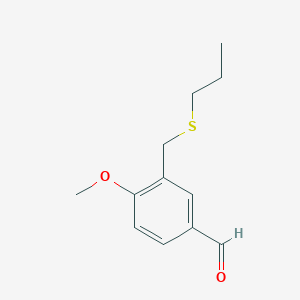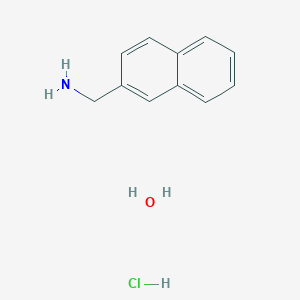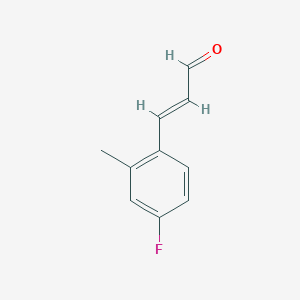
1-(4-Chlorophenyl)ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C8H10ClNO2S and a molecular weight of 219.69 g/mol . This compound is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to an aromatic ring. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)ethane-1-sulfonamide can be synthesized through various synthetic routes. One common method involves the reaction of 4-chlorobenzene with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)ethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antibacterial properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibacterial drugs.
Industry: Utilized in the production of various chemical products, including dyes and agrochemicals
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chlorophenyl)ethane-1-sulfonamide: Similar structure but with the chlorine atom in the meta position.
Sulfanilamide: A well-known sulfonamide with a similar mechanism of action but different structure.
Chalcone sulfonamide derivatives: Compounds with a sulfonamide group attached to a chalcone structure, known for their antibacterial activity.
Uniqueness
1-(4-Chlorophenyl)ethane-1-sulfonamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom in the para position can enhance its antibacterial properties compared to other sulfonamides .
Propriétés
Formule moléculaire |
C8H10ClNO2S |
|---|---|
Poids moléculaire |
219.69 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H10ClNO2S/c1-6(13(10,11)12)7-2-4-8(9)5-3-7/h2-6H,1H3,(H2,10,11,12) |
Clé InChI |
GXXQVVMCRRHQOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine](/img/structure/B13648123.png)


![3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13648137.png)
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,1,3-benzothiadiazol-7-yl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13648148.png)
![1-(4-Chlorophenyl)dibenzo[b,d]thiophene](/img/structure/B13648150.png)

![Methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13648175.png)


